1-[(4-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
This compound features a dihydropyridine core substituted with a 4-chlorophenylmethyl group at position 1 and a 3,4-difluorophenyl carboxamide at position 2. These groups likely enhance metabolic stability and modulate lipophilicity compared to non-halogenated counterparts .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2N2O2/c20-14-4-1-12(2-5-14)10-24-11-13(3-8-18(24)25)19(26)23-15-6-7-16(21)17(22)9-15/h1-9,11H,10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYCEXDUPGGRKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural and physicochemical attributes of the target compound with related derivatives:
Key Observations:
- Electron-Withdrawing Effects: The 3,4-difluorophenyl amide in the target compound introduces strong electron-withdrawing effects, which may stabilize the molecule against oxidative metabolism compared to the dimethylaminoethyl group in CAS 338783-43-0 .
- Biological Activity: Compound 8 exhibits anti-parasitic activity (T.
Pharmacological and Commercial Relevance
- Proteasome Inhibition Potential: The dihydropyridine/pyridazine core in analogs like Compound 8 and 12 shows activity against T. cruzi, implying that the target compound’s fluorine substituents might enhance target binding or selectivity .
- Commercial Availability: Structural analogs such as the trifluoromethyl-substituted pyridazine derivative () are commercially available, highlighting interest in halogenated dihydropyridines for drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
